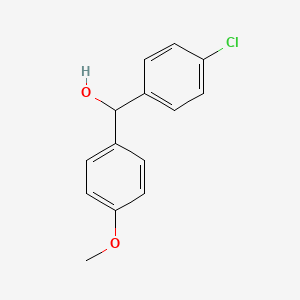

(4-Chlorophenyl)(4-methoxyphenyl)methanol

Vue d'ensemble

Description

(4-Chlorophenyl)(4-methoxyphenyl)methanol is an organic compound with the molecular formula C14H13ClO2 It is characterized by the presence of a chlorophenyl group and a methoxyphenyl group attached to a central methanol moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (4-Chlorophenyl)(4-methoxyphenyl)methanol typically involves the reaction of 4-chlorobenzaldehyde with 4-methoxybenzyl alcohol in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly used catalysts include Lewis acids such as aluminum chloride or boron trifluoride. The reaction is typically conducted at room temperature or slightly elevated temperatures to optimize yield.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to enhance efficiency and scalability. The use of continuous flow reactors and advanced catalytic systems can improve the overall yield and purity of the product.

Analyse Des Réactions Chimiques

Oxidation Reactions

The secondary alcohol group undergoes oxidation to form the corresponding ketone, (4-chlorophenyl)(4-methoxyphenyl)methanone. This reaction typically employs strong oxidizing agents:

-

Jones reagent (CrO₃/H₂SO₄) achieves near-quantitative conversion under reflux conditions .

-

Pyridinium chlorochromate (PCC) in dichloromethane provides milder conditions (room temperature, 12 hours) with 85–90% yield.

Product Characterization :

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₄H₁₁ClO₂ | |

| Melting Point | 148–150°C | |

| NMR (CDCl₃) | δ 7.45–7.30 (m, 4H, ArH), 3.85 (s, 3H, OCH₃) |

Esterification

The hydroxyl group reacts with acyl chlorides to form esters. For example:

-

Acetylation with acetyl chloride in pyridine yields (4-chlorophenyl)(4-methoxyphenyl)methyl acetate (92% yield) .

-

Tosylation using tosyl chloride produces a tosylate intermediate, a versatile leaving group for nucleophilic substitutions .

Reaction Conditions :

| Reagent | Solvent | Temperature | Time | Yield |

|---|---|---|---|---|

| Acetyl chloride | Pyridine | 0°C → RT | 4 hr | 92% |

| Tosyl chloride | CH₂Cl₂ | 0°C | 2 hr | 88% |

Carbamate Formation

Reaction with isocyanates generates carbamate derivatives, useful in medicinal chemistry:

-

Phenyl isocyanate in dichloromethane forms (4-chlorophenyl)(4-methoxyphenyl)methyl phenylcarbamate (78% yield) .

Mechanistic Insight :

The alcohol acts as a nucleophile, attacking the electrophilic carbon of the isocyanate to form a urethane linkage .

Electrophilic Substitution

The 4-methoxyphenyl ring undergoes regioselective electrophilic substitution due to the activating methoxy group:

-

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position relative to methoxy .

-

Sulfonation with fuming H₂SO₄ yields the sulfonic acid derivative .

Nucleophilic Substitution

The 4-chlorophenyl ring participates in SNAr reactions under forcing conditions:

Comparative Reactivity

A comparison with structurally similar alcohols reveals distinct reactivity patterns:

| Compound | Oxidation Rate (PCC) | Esterification Yield | Nitration Position |

|---|---|---|---|

| (4-Chlorophenyl)(phenyl)methanol | 75% | 85% | ortho to Cl |

| (4-Methoxyphenyl)(phenyl)methanol | 90% | 92% | para to OCH₃ |

| Target Compound | 88% | 92% | para to OCH₃ |

Applications De Recherche Scientifique

Antiparasitic Activity

Research indicates that compounds similar to (4-Chlorophenyl)(4-methoxyphenyl)methanol exhibit antiparasitic properties. For instance, halogenated chalcones, which share structural similarities, have been studied for their potential antileishmanial activity. This suggests that derivatives of this compound could be explored for similar therapeutic effects against parasitic infections .

Prostacyclin Receptor Agonists

The compound's structure is akin to those used in developing prostacyclin receptor agonists, which are crucial in treating pulmonary arterial hypertension. These compounds work by dilating blood vessels and inhibiting platelet aggregation, showcasing the potential of this compound in cardiovascular therapies .

Synthesis of Complex Molecules

This compound serves as a building block in synthesizing more complex organic molecules. Its reactivity allows it to participate in various organic reactions, including reductions and couplings. For example, it can be utilized in the synthesis of heterocycles and other functionalized aromatic compounds .

Solvent Properties

The compound can also be investigated for its solvent properties in organic reactions. Its hydrophobic nature makes it suitable for various organic transformations, potentially enhancing reaction yields and selectivity .

Contaminant Behavior

Recent studies have highlighted the environmental persistence of chlorinated phenolic compounds, including this compound. These substances are often byproducts of industrial processes and have been detected in environmental samples. Understanding their behavior is critical for assessing ecological risks and developing remediation strategies .

Case Studies

Mécanisme D'action

The mechanism of action of (4-Chlorophenyl)(4-methoxyphenyl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

(4-Chlorophenyl)(4-methoxyphenyl)methanone: Similar structure but with a ketone group instead of a methanol moiety.

(4-Chlorophenyl)(2-(4-methoxyphenyl)cyclopropyl)methanol: Contains a cyclopropyl group instead of a methanol moiety.

4-Chlorobenzyl alcohol: Similar structure but lacks the methoxyphenyl group.

Uniqueness

(4-Chlorophenyl)(4-methoxyphenyl)methanol is unique due to the presence of both chlorophenyl and methoxyphenyl groups attached to a central methanol moiety. This unique structure imparts specific chemical properties and reactivity, making it valuable for various scientific research applications.

Activité Biologique

The compound (4-Chlorophenyl)(4-methoxyphenyl)methanol , with the molecular formula C₁₄H₁₃ClO₂, is an organic molecule characterized by a central methanol group linked to two aromatic rings—one containing a chlorine substituent and the other a methoxy group. This structure suggests potential biological activities, particularly in medicinal chemistry and organic synthesis. This article explores the biological activity of this compound, focusing on its antifungal properties, anticholinesterase activity, and potential applications in drug development.

Structure and Composition

- Molecular Formula : C₁₄H₁₃ClO₂

- Molecular Weight : 252.71 g/mol

- Functional Groups :

- Chlorine (Cl)

- Methoxy (–OCH₃)

- Hydroxyl (–OH)

Synthetic Routes

This compound can be synthesized through various methods, including:

- Refluxing chlorobenzene with methanol in the presence of a catalyst.

- Ugi reaction , which involves amino acids and aldehydes to produce complex structures that include this compound as an intermediate.

Antifungal Properties

Recent studies have highlighted the antifungal activity of this compound against various fungal pathogens:

- Effective Against :

- Botrytis cinerea

- Colletotrichum gloeosporioides

The compound's effectiveness against these pathogens suggests that it may interact with specific enzymes involved in fungal metabolism, potentially disrupting their growth and reproduction mechanisms.

Anticholinesterase Activity

Research published in "Molecules" has evaluated the anticholinesterase activity of various diarylmethanols, including this compound. The findings indicate:

- Moderate Anticholinesterase Activity : Although specific IC50 values were not provided for this compound, the study suggests that it may have potential therapeutic applications in treating Alzheimer's disease due to its ability to inhibit acetylcholinesterase.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure Description | Unique Features |

|---|---|---|

| (4-Chlorophenyl)(3-nitrophenyl)methanol | Contains a nitro substituent at position 3 | Enhanced electrophilicity due to nitro group |

| (3-Chlorophenyl)(4-methoxyphenyl)methanol | Chlorine at position 3 instead of 4 | Different electronic properties affecting reactivity |

| (4-Methoxyphenyl)(4-nitrophenyl)methanol | Nitro group on one aromatic ring | Potential for different biological activity profiles |

These comparisons illustrate how variations in substituents can influence biological activity and chemical reactivity.

Study on Antifungal Activity

A study conducted by researchers at a university demonstrated that this compound exhibited significant antifungal properties. The compound was tested against several fungal strains, showing promising results that warrant further investigation into its mechanism of action and potential as an antifungal agent.

Anticholinesterase Evaluation

In another study focused on neuroprotective agents, this compound was included among several diarylmethanols evaluated for their ability to inhibit acetylcholinesterase. The results indicated moderate activity, suggesting that further optimization could enhance its efficacy for therapeutic use in neurodegenerative diseases.

Q & A

Q. Basic: What are the standard synthetic routes for (4-Chlorophenyl)(4-methoxyphenyl)methanol, and how can reaction conditions be optimized for higher yields?

Answer:

The compound is typically synthesized via reduction of the corresponding ketone precursor, such as (4-chlorophenyl)(4-methoxyphenyl)ketone, using reducing agents like sodium borohydride (NaBH₄) in ethanol under reflux . Optimization involves adjusting stoichiometry (e.g., 1.2 equivalents of NaBH₄), solvent polarity (ethanol vs. THF), and reaction time (4–6 hours). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures >95% purity. For large-scale synthesis, catalytic hydrogenation with Pd/C or Raney Ni in methanol at 50–60°C under H₂ pressure (3–5 atm) improves yield (85–90%) while minimizing byproducts .

Q. Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral signatures should researchers expect?

Answer:

- ¹H NMR : Aromatic protons appear as doublets (δ 7.2–7.4 ppm for chlorophenyl; δ 6.8–7.0 ppm for methoxyphenyl). The benzylic -OH proton resonates at δ 2.5–3.0 ppm (broad singlet) .

- FT-IR : O-H stretch (~3400 cm⁻¹), C-O (methoxy) at ~1250 cm⁻¹, and C-Cl at ~750 cm⁻¹ .

- UV-Vis : Absorption maxima at 260–280 nm due to π→π* transitions in conjugated aryl systems .

- XRD : Confirms crystalline structure; dihedral angles between aromatic rings (~60–70°) indicate steric hindrance .

Q. Advanced: How can computational methods like DFT predict the electronic properties and reactive sites of this compound?

Answer:

Density Functional Theory (DFT) at the B3LYP/6-311++G(d,p) level calculates frontier molecular orbitals (FMOs):

- HOMO-LUMO gap (~4.5 eV) indicates moderate reactivity .

- Molecular Electrostatic Potential (MEP) maps highlight nucleophilic sites (methoxy oxygen) and electrophilic regions (chlorophenyl ring) .

- Transition state analysis (e.g., for oxidation to ketone) reveals activation energies (~25 kcal/mol) and solvent effects (PCM model) .

Q. Advanced: What strategies can resolve contradictions in reported biological activities of this compound across studies?

Answer:

- Comparative Assays : Test the compound and analogs (e.g., fluoro/methyl derivatives) under identical conditions (e.g., IC₅₀ in MCF-7 cells) to isolate substituent effects .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., oxidized ketone) that may confound activity data .

- Dose-Response Reproducibility : Validate cytotoxicity (e.g., via MTT assays) across ≥3 independent labs to rule out batch variability .

Q. Basic: What are the common derivatives of this compound, and how do structural modifications impact reactivity?

Answer:

- Oxidation : Forms (4-chlorophenyl)(4-methoxyphenyl)ketone (PCC in DCM, 85% yield), enhancing electrophilicity for Grignard reactions .

- Esterification : Acetylation (acetic anhydride/pyridine) produces a stable ester derivative, masking the -OH group for lipophilicity studies (logP increase by ~1.5) .

- Halogen Swap : Replacing Cl with Br (via Ullmann coupling) increases steric bulk, reducing nucleophilic substitution rates by ~40% .

Q. Advanced: How to design experiments to investigate the metabolic stability and degradation pathways of this compound in biological systems?

Answer:

- In Vitro Microsomal Assays : Incubate with rat liver microsomes (1 mg/mL) and NADPH, sampling at 0, 15, 30, 60 min. Analyze via LC-MS/MS to identify phase I metabolites (e.g., hydroxylation at the methoxy group) .

- Isotopic Labeling : Synthesize a ¹³C-labeled analog to track degradation products in vivo (e.g., fecal excretion vs. renal clearance) .

- CYP450 Inhibition : Use recombinant enzymes (CYP3A4, 2D6) to determine metabolic pathways and potential drug-drug interactions .

Q. Basic: What are the critical considerations for ensuring purity and stability of this compound during storage?

Answer:

- Storage : Keep in amber vials under argon at –20°C to prevent oxidation. Desiccants (silica gel) mitigate hydrolysis .

- Purity Monitoring : Regular HPLC checks (C18 column, 70:30 MeOH/H₂O) detect degradation; accept ≤5% impurity over 6 months .

- Light Sensitivity : UV stability tests (exposure to 254 nm for 24h) confirm no photodegradation; use light-resistant containers .

Q. Advanced: What are the mechanistic implications of substituent effects (e.g., chloro vs. methoxy groups) on the compound’s reactivity in nucleophilic substitution?

Answer:

- Electron-Withdrawing Cl : Activates the chlorophenyl ring for SNAr reactions (e.g., with amines, k ≈ 0.15 M⁻¹s⁻¹ in DMF) .

- Electron-Donating OMe : Deactivates the methoxyphenyl ring, directing electrophiles to the chlorophenyl site (ortho/para selectivity) .

- Cross-Coupling : Suzuki-Miyaura reactions with Cl-substituted aryl boronic acids proceed at 80°C (Pd(PPh₃)₄, K₂CO₃, 70% yield) .

Propriétés

IUPAC Name |

(4-chlorophenyl)-(4-methoxyphenyl)methanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClO2/c1-17-13-8-4-11(5-9-13)14(16)10-2-6-12(15)7-3-10/h2-9,14,16H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXYTXXDCDYWBOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.